

# The Role of Asivatrep in Modulating Neurogenic Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Neurogenic inflammation, a complex process driven by the release of neuropeptides from sensory nerve endings, is a key contributor to the pathophysiology of various inflammatory skin conditions, including atopic dermatitis. A pivotal player in this process is the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel. **Asivatrep** (formerly PAC-14028), a potent and selective antagonist of TRPV1, has emerged as a promising therapeutic agent for modulating neurogenic inflammation. This technical guide provides an in-depth overview of the mechanism of action of **Asivatrep**, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key signaling pathways.

# Introduction to Neurogenic Inflammation and the Role of TRPV1

Neurogenic inflammation is characterized by vasodilation, plasma extravasation, and the recruitment of immune cells, triggered by the activation of sensory neurons.[1] This activation leads to the release of pro-inflammatory neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP) and Substance P.[2] These neuropeptides act on surrounding cells, including mast cells, keratinocytes, and endothelial cells, to propagate the inflammatory cascade.[2][3]



The TRPV1 receptor, expressed on sensory nerve endings and various skin cells, is a critical integrator of noxious stimuli, including heat, protons, and capsaicin.[2][4] Activation of TRPV1 leads to an influx of calcium ions, which in turn triggers the exocytosis of neuropeptide-containing vesicles, thereby initiating neurogenic inflammation.[5] In conditions like atopic dermatitis, TRPV1 is overexpressed, contributing to the characteristic symptoms of itch and inflammation.[4]

## **Asivatrep: A Potent and Selective TRPV1 Antagonist**

**Asivatrep** is a novel, non-steroidal, small-molecule antagonist of the TRPV1 receptor.[6] Its chemical formula is C21H22F5N3O3S.[4] By selectively binding to and inhibiting the TRPV1 channel, **Asivatrep** effectively blocks the influx of calcium and the subsequent release of CGRP and Substance P from sensory neurons.[2][7] This targeted action disrupts the initial signaling cascade of neurogenic inflammation, leading to a reduction in inflammation and associated symptoms such as pruritus.[6]

## **Mechanism of Action of Asivatrep**

**Asivatrep**'s primary mechanism of action is the competitive antagonism of the TRPV1 receptor. This inhibition has several downstream effects that collectively contribute to the modulation of neurogenic inflammation:

- Inhibition of Neuropeptide Release: By blocking TRPV1, Asivatrep directly prevents the
  release of CGRP and Substance P from sensory nerve endings.[7] This is the core of its antineurogenic inflammatory effect.
- Downregulation of Inflammatory Pathways: Preclinical studies have shown that **Asivatrep** can downregulate key inflammatory signaling pathways, including the NF-κB and MAPK pathways.[8][9]
- Reduction of Pro-inflammatory Cytokines: **Asivatrep** has been demonstrated to decrease the expression of Th2 cytokines such as IL-4 and IL-13, which are pivotal in the inflammatory response of atopic dermatitis.[4]
- Inhibition of Mast Cell Degranulation: By preventing the release of neuropeptides that can activate mast cells, **Asivatrep** indirectly suppresses the release of histamine and other proinflammatory mediators from these cells.



Below is a diagram illustrating the signaling pathway of neurogenic inflammation and the inhibitory action of **Asivatrep**.



Click to download full resolution via product page

**Caption:** Mechanism of **Asivatrep** in modulating neurogenic inflammation.

## **Preclinical and Clinical Efficacy of Asivatrep**

The efficacy of **Asivatrep** in modulating neurogenic inflammation and treating inflammatory skin conditions has been evaluated in both preclinical and clinical studies.

### **Preclinical Data**

Preclinical studies utilizing murine models of atopic dermatitis have provided strong evidence for the therapeutic potential of **Asivatrep**.



| Study Type | Model                                                      | Key Findings                                                                                                                                                                                                         | Reference |
|------------|------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| In vivo    | Oxazolone-induced<br>atopic dermatitis in<br>hairless mice | - Improved AD-like dermatitis and skin barrier function Restored expression of epidermal differentiation markers Significantly inhibited cutaneous inflammation by decreasing serum IgE, IL-4, and IL-13 expression. | [4]       |
| In vivo    | Capsaicin-induced blood perfusion model                    | - Blockade of capsaicin-induced increase in blood perfusion.                                                                                                                                                         |           |
| In vitro   | Keratinocyte cell culture                                  | - Inhibited capsaicin-<br>evoked calcium influx<br>at sub-micromolar<br>concentrations.                                                                                                                              | -         |
| In vitro   | HaCaT, RAW264.7,<br>and THP-1 cells                        | - Directly binds to TRPV1 Inhibited inflammatory cytokine gene expression Downregulated downstream MAPK and NF-kB signaling.                                                                                         | [8]       |

## **Clinical Data**

A pivotal Phase 3, randomized, double-blind, vehicle-controlled study (CAPTAIN-AD) evaluated the efficacy and safety of 1.0% **Asivatrep** cream in patients with mild-to-moderate atopic dermatitis.



| Endpoint                                       | Asivatrep 1.0%<br>Cream (n=157) | Vehicle (n=80) | p-value | Reference |
|------------------------------------------------|---------------------------------|----------------|---------|-----------|
| IGA score of 0 or<br>1 at Week 8               | 36.0%                           | 12.8%          | <0.001  |           |
| ≥2-point<br>improvement in<br>IGA at Week 8    | 20.3%                           | 7.7%           | 0.01    |           |
| Mean %<br>reduction in EASI<br>score at Week 8 | 44.3%                           | 21.4%          | <0.001  |           |
| Mean change in pruritus VAS at Week 8          | -2.3 ± 2.4                      | -1.5 ± 2.4     | 0.02    |           |

## **Experimental Protocols**

This section details the methodologies for key experiments cited in the evaluation of **Asivatrep**.

## **Oxazolone-Induced Atopic Dermatitis in Hairless Mice**

This in vivo model is used to assess the anti-inflammatory and skin barrier-restoring effects of topical agents.





#### Click to download full resolution via product page

Caption: Workflow for the Oxazolone-Induced Atopic Dermatitis Model.

#### Protocol:

- Animals: Hairless mice are typically used for this model.
- Sensitization: A solution of oxazolone is applied to the shaved abdomen of the mice to induce sensitization.



- Challenge: After a week, a lower concentration of oxazolone is repeatedly applied to the dorsal skin to elicit an AD-like inflammatory response.
- Treatment: During the challenge phase, the test article (Asivatrep cream) and vehicle are applied topically to the dorsal skin of different groups of mice.
- Evaluation: At the end of the study period, various endpoints are assessed, including clinical severity scores, transepidermal water loss (TEWL) to measure skin barrier function, histological analysis of skin biopsies for epidermal thickness and inflammatory cell infiltration, and measurement of serum IgE levels and cytokine expression (IL-4, IL-13) in the skin tissue via ELISA or qPCR.[4]

## Phase 3 Clinical Trial (CAPTAIN-AD) Protocol

This protocol outlines the design of the clinical trial to evaluate the efficacy and safety of **Asivatrep** in human subjects.



Click to download full resolution via product page



**Caption:** Workflow of the CAPTAIN-AD Phase 3 Clinical Trial.

#### Protocol:

- Study Design: A randomized, double-blind, vehicle-controlled, parallel-group study.
- Patient Population: Patients aged 12 years and older with mild-to-moderate atopic dermatitis.
- Randomization: Patients are randomized in a 2:1 ratio to receive either 1.0% Asivatrep cream or a vehicle cream.
- Treatment: The assigned cream is applied twice daily for 8 weeks.
- Primary Endpoint: The proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) at week 8.
- Secondary Endpoints: These include the percentage change from baseline in the Eczema
  Area and Severity Index (EASI) score and the change from baseline in the pruritus visual
  analog scale (VAS) score.
- Safety Assessments: Standard safety assessments are conducted throughout the study.

## Conclusion

Asivatrep, through its potent and selective antagonism of the TRPV1 receptor, represents a targeted and effective approach to modulating neurogenic inflammation in the skin. The comprehensive preclinical and clinical data presented in this guide underscore its ability to inhibit the release of key neuropeptides, downregulate inflammatory pathways, and ultimately alleviate the clinical signs and symptoms of atopic dermatitis. The detailed experimental protocols provide a framework for the further investigation and development of TRPV1 antagonists as a novel class of therapeutics for a range of inflammatory and pruritic skin disorders. As research in this area continues, Asivatrep stands out as a promising agent with a well-defined mechanism of action and a favorable safety profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Mechanism of action of capsaicin-like molecules on sensory neurons PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Asivatrep used for? [synapse.patsnap.com]
- 3. A novel, topical, nonsteroidal, TRPV1 antagonist, PAC-14028 cream improves skin barrier function and exerts anti-inflammatory action through modulating epidermal differentiation markers and suppressing Th2 cytokines in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of PAC-14028, a novel transient receptor potential vanilloid type 1 (TRPV1) channel antagonist as a new drug for refractory skin diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of PAC-14028 cream a novel, topical, nonsteroidal, selective TRPV1 antagonist in patients with mild-to-moderate atopic dermatitis: a phase IIb randomized trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asivatrep Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. asivatrep (PAC-14028) / Seoul National University Hospital, Amorepacific [delta.larvol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Asivatrep, a TRPV1 antagonist, for the topical treatment of atopic dermatitis: Phase 3, randomized, vehicle-controlled study (CAPTAIN-AD) PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of Asivatrep in Modulating Neurogenic Inflammation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609818#the-role-of-asivatrep-in-modulating-neurogenic-inflammation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com